4-Bromophenyl tert-butyl carbonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
(4-bromophenyl) tert-butyl carbonate |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |
InChI Key |
XFUQJWQKYYIACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromophenyl Tert Butyl Carbonate
Direct Carbonylation Approaches for Aryl tert-Butyl Carbonates
Direct carbonylation methods involve the introduction of a carbonyl group directly onto the oxygen atom of 4-bromophenol (B116583), followed by or concurrent with the attachment of the tert-butoxy (B1229062) group. These methods can be broadly classified based on the nature of the carbonylating agent.
Phosgene and its derivatives are highly reactive and effective reagents for the synthesis of carbonates. Triphosgene (B27547), a solid and safer alternative to gaseous phosgene, is a commonly used reagent for this purpose. The reaction of triphosgene with phenols in the presence of a base is a general method for the synthesis of diaryl carbonates. A study on the synthesis of bis(nitrophenyl) carbonates from nitrophenols and triphosgene demonstrates the feasibility of this approach. epa.gov The reaction proceeds by the in-situ formation of a chloroformate intermediate from the phenol (B47542) and triphosgene, which then reacts with another equivalent of the phenol to yield the symmetric carbonate. For the synthesis of an unsymmetrical carbonate like 4-Bromophenyl tert-butyl carbonate, the reaction would likely proceed via the initial formation of 4-bromophenyl chloroformate, followed by reaction with tert-butanol (B103910).
A general procedure for the synthesis of carbonates using triphosgene involves the slow addition of a solution of triphosgene to a mixture of the phenol and a base, such as triethylamine (B128534), in an appropriate solvent like dichloromethane (B109758) at low temperatures to control the exothermic reaction.
Another phosgene-derived reagent is tert-butyl chloroformate itself. This reagent directly provides the tert-butoxycarbonyl group. The reaction of tert-butyl chloroformate with a nucleophile, such as a phenol in the presence of a base like pyridine, is a standard method for the preparation of tert-butyl carbonates. The base is crucial to neutralize the hydrochloric acid generated during the reaction. google.com
Growing safety and environmental concerns have driven the development of phosgene-free methods for carbonate synthesis. One prominent phosgene-free reagent is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). While commonly used for the protection of amines, it can also react with phenols to form tert-butyl carbonates. The reaction of phenols with di-tert-butyl dicarbonate is typically catalyzed by a base.
Another phosgene-free approach involves the use of carbon dioxide as the carbonyl source. Research has shown the successful synthesis of cyclic carbamates from amino alcohols and CO₂. acs.org While not a direct synthesis of an aryl tert-butyl carbonate, this methodology highlights the potential of using CO₂ as a C1 source for carbonate formation under specific catalytic conditions.
Phenolic Esterification Pathways for Aryl Carbonate Formation
Phenolic esterification involves the direct reaction of the hydroxyl group of 4-bromophenol with a reagent that provides the tert-butoxycarbonyl group.
This method is a direct and widely used approach for the synthesis of this compound. The reaction involves the deprotonation of 4-bromophenol with a suitable base to form the more nucleophilic phenoxide, which then attacks the electrophilic carbonyl carbon of tert-butyl chloroformate. Common bases for this transformation include alkali metal hydroxides, carbonates, and organic amines like triethylamine or pyridine. The choice of base and solvent can significantly impact the reaction yield and purity of the product.
A study on the tert-butyloxycarbonylation of phenols using di-tert-butyl dicarbonate under phase-transfer catalysis conditions provides a relevant analogous procedure. In this method, a mixture of the phenol, di-tert-butyl dicarbonate, and a phase-transfer catalyst is stirred with an aqueous solution of a base like sodium hydroxide. This technique is particularly useful for reactions involving water-soluble bases and organic-soluble reactants.
A general experimental procedure for a related compound, tert-butyl 4-vinylphenyl carbonate, involves the reaction of 4-hydroxycinnamic acid with di-tert-butyl dicarbonate in the presence of triethylamine and a catalytic amount of N,N-dimethylaminopyridine (DMAP) in toluene. chemicalbook.com This procedure could be adapted for 4-bromophenol.
Table 1: Representative Conditions for Base-Catalyzed Esterification of Phenols with (Boc)₂O
| Phenol | Base | Catalyst | Solvent | Temperature | Yield | Reference |
| 4-Hydroxycinnamic acid | Triethylamine | DMAP | Toluene | 40 °C | 75% | chemicalbook.com |
| Phenol | NaOH (aq) | Tetrabutylammonium bromide | CH₂Cl₂/H₂O | Room Temp. | High |
This table presents data for analogous reactions and should be considered as a guide for the synthesis of this compound.
Transition metal-catalyzed reactions offer alternative pathways for the formation of aryl carbonates. One such method is the palladium-catalyzed aryloxycarbonylation of aryl halides. Research has demonstrated the synthesis of 2,6-di-tert-butylphenyl biphenyl-4-carboxylates through the palladium-catalyzed carbonylation of 4-bromobiphenyl (B57062) with potassium 2,6-di-tert-butylphenoxide. psu.eduresearchgate.netrsc.org This reaction involves the coupling of an aryl bromide, carbon monoxide, and a phenoxide in the presence of a palladium catalyst and a suitable ligand.
Adapting this method for the synthesis of this compound would involve the reaction of 4-bromophenol with carbon monoxide and tert-butanol in the presence of a palladium catalyst. Alternatively, a more direct approach would be the palladium-catalyzed coupling of 4-bromophenol with a tert-butoxycarbonyl source. A study on the palladium-catalyzed formation of aryl tert-butyl ethers from aryl halides and sodium tert-butoxide provides a basis for such a transformation, where the carbonate could be formed in a similar coupling reaction. organic-chemistry.org
Table 2: Conditions for Palladium-Catalyzed Aryloxycarbonylation of 4-Bromobiphenyl
| Aryl Halide | Phenoxide | Catalyst | Ligand | Solvent | Pressure (CO) | Temperature | Yield | Reference |
| 4-Bromobiphenyl | Potassium 2,6-di-tert-butylphenoxide | PdCl₂ | dppp | DMF | 5 bar | 100-120 °C | 77-84% | psu.edu |
This table illustrates conditions for a related palladium-catalyzed carbonylation reaction.
Optimization Strategies for this compound Synthesis
The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for achieving high yields and purity.
For the base-catalyzed esterification with di-tert-butyl dicarbonate, the choice of base is critical. Stronger bases like sodium hydride or potassium tert-butoxide can lead to faster reaction rates but may also promote side reactions. Milder bases such as triethylamine or potassium carbonate offer better selectivity. The use of a catalytic amount of a more potent nucleophilic catalyst like DMAP can significantly accelerate the reaction. nih.gov
The solvent also plays a vital role. Aprotic solvents like dichloromethane, tetrahydrofuran (B95107), or acetonitrile (B52724) are commonly used. For phase-transfer catalyzed reactions, a biphasic system of an organic solvent and water is employed.
In Lewis acid-catalyzed reactions of phenols with di-tert-butyl dicarbonate, the nature of the Lewis acid can direct the reaction towards the formation of either the tert-butyl ether or the tert-butyl carbonate. For the synthesis of aryl tert-butyl carbonates, Lewis acids with less delocalized negative charge in their counter-anions, such as those with acetate (B1210297) or isopropoxide ions, are preferred. researchgate.net Scandium triflate (Sc(OTf)₃) has been identified as an effective catalyst for the tert-butylation of phenols. researchgate.net
For transition metal-catalyzed reactions, the choice of ligand is paramount. The ligand stabilizes the metal center and influences the catalytic activity and selectivity. For palladium-catalyzed carbonylations, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are commonly employed. psu.eduresearchgate.netrsc.org The optimization of the catalyst loading, reaction temperature, and pressure of carbon monoxide (if used) are also key factors.
Investigation of Solvent Effects and Reaction Kinetics
The choice of solvent can significantly impact the rate and efficiency of the synthesis of aryl tert-butyl carbonates. Studies on the tert-butyloxycarbonylation of phenols have explored various solvents. For instance, the reaction proceeds readily in solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane under phase-transfer catalysis conditions cdnsciencepub.com. The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the intermediate species, thereby affecting the reaction kinetics.
While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, general principles of reaction kinetics for similar reactions provide valuable insights. The reaction rate is observed to be influenced by the steric hindrance on the phenol. Phenols with bulky ortho substituents exhibit a noticeable decrease in reaction rate cdnsciencepub.com. For 4-bromophenol, the electronic effect of the bromine atom, an electron-withdrawing group, can also play a role in the nucleophilicity of the phenoxide ion and thus the reaction kinetics.
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or spectroscopic methods to determine the rate of consumption of the starting materials and the formation of the product. A kinetic study would typically involve varying the concentration of the reactants and catalyst, and monitoring the reaction progress over time at a constant temperature to determine the rate law and rate constants.
Table 1: Qualitative Solvent Effects on the Synthesis of Aryl tert-Butyl Carbonates
| Solvent | Polarity | General Observations |
| Dichloromethane (DCM) | Polar aprotic | Good solubility for reactants, commonly used. |
| Tetrahydrofuran (THF) | Polar aprotic | Effective solvent, often used in phase-transfer catalysis. cdnsciencepub.com |
| Ethyl Acetate | Moderately polar | A greener solvent alternative, can be effective. cdnsciencepub.com |
| Toluene | Nonpolar | May be used, particularly with phase-transfer catalysts. |
This table is based on general observations for the synthesis of aryl tert-butyl carbonates and related compounds.
Evaluation of Catalyst Systems and Reaction Selectivity
The choice of catalyst is crucial in directing the reaction between a phenol and di-tert-butyl dicarbonate towards the desired carbonate product. Depending on the catalyst, the reaction can yield either the tert-butyl carbonate or the tert-butyl ether.
Research has shown that Lewis acid catalysts play a pivotal role in determining the reaction's selectivity. For the synthesis of aromatic tert-butyl carbonates, certain Lewis acids are preferred. For instance, scandium triflate (Sc(OTf)₃) has been identified as an excellent catalyst for the formation of aryl tert-butyl carbonates from phenols and (Boc)₂O acs.org. In contrast, other Lewis acids like magnesium perchlorate (B79767) (Mg(ClO₄)₂) tend to favor the formation of tert-butyl ethers acs.org.
In addition to Lewis acids, basic catalysts are commonly employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for the acylation of alcohols and phenols with anhydrides, including (Boc)₂O. The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate. The use of a base like triethylamine is also common to neutralize the acid byproduct. Phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, can also be utilized to enhance the reaction rate, particularly in biphasic systems cdnsciencepub.com.
Table 2: Catalyst Systems for the Synthesis of Aryl Carbonates and Ethers from Phenols and (Boc)₂O
| Catalyst | Product Selectivity | Reference |
| Scandium triflate (Sc(OTf)₃) | Favors Aryl tert-Butyl Carbonate | acs.org |
| Magnesium perchlorate (Mg(ClO₄)₂) | Favors Aryl tert-Butyl Ether | acs.org |
| 4-Dimethylaminopyridine (DMAP) | Effective for Aryl tert-Butyl Carbonate formation | wikipedia.org |
| Phase-Transfer Catalysts (e.g., 18-crown-6) | Enhances rate of carbonate formation | cdnsciencepub.com |
This table is a summary of findings from studies on related phenolic compounds.
Green Chemistry Principles in the Synthesis of Aryl tert-Butyl Carbonates
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be evaluated and optimized through this lens.
Atom Economy and Waste Reduction in Carbonate Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product nih.gov. The ideal synthesis has a 100% atom economy, where all atoms from the reactants are incorporated into the final product.
The synthesis of this compound from 4-bromophenol and di-tert-butyl dicarbonate can be represented by the following equation:
C₆H₄BrOH + (C₅H₉O₂)₂O → C₁₁H₁₃BrO₃ + C₄H₉OH + CO₂
In this reaction, in addition to the desired product, tert-butanol and carbon dioxide are formed as byproducts. To calculate the theoretical atom economy, we use the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 3: Atom Economy Calculation for the Synthesis of this compound
| Compound | Formula | Molecular Weight ( g/mol ) |
| 4-Bromophenol | C₆H₅BrO | 173.01 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 |
| Total Reactants | 391.26 | |
| This compound | C₁₁H₁₃BrO₃ | 289.12 |
| Atom Economy | 73.9% |
Utilization of Sustainable Reagents and Reaction Media
A key aspect of green chemistry is the use of renewable and less hazardous materials. In the context of synthesizing aryl tert-butyl carbonates, there are several opportunities to incorporate more sustainable practices.
The use of greener solvents is a primary consideration. While dichloromethane is effective, it is a halogenated solvent with environmental and health concerns. Alternative, more sustainable solvents such as ethyl acetate or even organic carbonates like propylene (B89431) carbonate could be explored rsc.orgresearchgate.net. Organic carbonates are particularly interesting as they are biodegradable and have low toxicity rsc.orgspecificpolymers.com.
The choice of reagents also plays a role. Di-tert-butyl dicarbonate is a common reagent for introducing the Boc protecting group. While it is effective, its synthesis can involve the use of phosgene, a highly toxic gas wikipedia.org. Exploring alternative, phosgene-free routes to (Boc)₂O or alternative tert-butoxycarbonylating agents derived from renewable resources would be a significant step towards a greener synthesis.
Reactivity and Transformation Pathways of 4 Bromophenyl Tert Butyl Carbonate
Reactivity of the 4-Bromophenyl Moiety in Cross-Coupling Reactions
The presence of a bromine atom on the phenyl ring of 4-Bromophenyl tert-butyl carbonate makes it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler starting materials.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound. fishersci.co.uk In the context of this compound, the aryl bromide moiety readily participates in this reaction.
The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an aryl or vinyl boronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base. fishersci.co.uk The tert-butyl carbonate group is generally stable under these conditions.
General Reaction Scheme:

The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. A variety of palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), can be employed. organic-chemistry.org Ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Common ligands include phosphines like triphenylphosphine (B44618) (PPh₃) and more specialized, bulky electron-rich phosphines such as those developed by Buchwald and Fu. organic-chemistry.org The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a fluoride (B91410) source like potassium fluoride (KF), is essential for the transmetalation step. organic-chemistry.org
| Catalyst System | Base | Solvent | Temperature | Yield |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 80-100 °C | Good to Excellent |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp to 80 °C | High |
| PdCl₂(dppf) | Na₂CO₃ | DMF/Water | 90 °C | Good |
This table presents typical conditions and is not exhaustive. Actual conditions may vary depending on the specific boronic acid used.
Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize a wide array of biaryl compounds, which are prevalent in pharmaceuticals and materials science. berkeley.edu The reaction's functional group tolerance and mild conditions make it a highly valuable transformation for derivatives of this compound. fishersci.co.uk
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. wikipedia.org this compound serves as a suitable electrophilic partner in this transformation.
This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, usually an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). organic-chemistry.org The tert-butyl carbonate group remains intact under the standard Sonogashira reaction conditions.
General Reaction Scheme:

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination to afford the arylalkyne product. youtube.com Copper-free Sonogashira protocols have also been developed, often employing bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction. libretexts.org
| Catalyst System | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | Room Temp to 60 °C |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 80 °C |
| Pd₂(dba)₃ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | Room Temp to 100 °C |
This table represents common conditions. Specific parameters can be optimized for different alkyne substrates.
The resulting arylalkynes are versatile intermediates that can undergo further transformations, highlighting the synthetic utility of the Sonogashira coupling of this compound. rsc.org
The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene. organic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes, and this compound can effectively participate as the aryl halide component.
In a typical Heck reaction, the aryl bromide is reacted with an alkene in the presence of a palladium catalyst and a base. youtube.com The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
General Reaction Scheme:

The choice of catalyst, ligand, base, and solvent significantly influences the outcome of the Heck reaction. mdpi.com Palladium acetate (Pd(OAc)₂) is a common catalyst precursor, and phosphine ligands are often used to stabilize the active palladium species. mdpi.com Inorganic bases like sodium carbonate (Na₂CO₃) or organic bases such as triethylamine (Et₃N) are employed to neutralize the hydrogen halide generated during the reaction. beilstein-journals.org
| Catalyst System | Base | Solvent | Temperature |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile (B52724) | 100-120 °C |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 130 °C |
| Herrmann's Catalyst | Na₂CO₃ | NMP | 140 °C |
This table provides examples of typical Heck reaction conditions.
The Heck reaction with this compound provides access to a variety of stilbene (B7821643) and cinnamate (B1238496) derivatives, which are important structural motifs in many biologically active compounds and functional materials.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of a C-N bond between an aryl halide and an amine. wikipedia.org This reaction has become a premier method for the synthesis of arylamines, and this compound is a suitable substrate for this transformation.
The reaction involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. libretexts.org The tert-butyl carbonate group is generally tolerant of the reaction conditions.
General Reaction Scheme:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the ligand and base. nih.gov Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often essential for achieving high yields and broad substrate scope. nih.gov Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle. libretexts.org
| Catalyst System | Base | Solvent | Temperature |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 °C |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 °C |
| [Pd(allyl)Cl]₂ / cataCXium A | K₂CO₃ | t-BuOH | 90 °C |
This table illustrates common catalytic systems for Buchwald-Hartwig amination.
This reaction provides a direct route to N-aryl carbamates, which are valuable precursors for a wide range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. capes.gov.bramazonaws.com
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Phenyl Ring
While palladium-catalyzed cross-coupling reactions are the most common transformations for aryl halides, nucleophilic aromatic substitution (SNAr) can also occur under specific conditions. In an SNAr reaction, a nucleophile displaces a leaving group (in this case, the bromine atom) on an aromatic ring. lumenlearning.com
For SNAr to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.com The tert-butyl carbonate group is moderately electron-withdrawing, which may not be sufficient to activate the ring for SNAr with common nucleophiles under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution may be possible. nih.gov
The displacement of the bromine atom in this compound by various nucleophiles via an SNAr mechanism is generally challenging due to the lack of strong activation. masterorganicchemistry.com The reaction proceeds through a high-energy Meisenheimer complex, a negatively charged intermediate. lumenlearning.com The stability of this intermediate is crucial for the reaction to occur. nih.gov
General Reaction Scheme:

To facilitate this reaction, highly reactive nucleophiles and often high temperatures are required. Examples of nucleophiles that could potentially displace the bromine include alkoxides, thiolates, and amides under specific conditions.
| Nucleophile | Conditions | Product Type |
| Sodium Methoxide (NaOMe) | High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) | Aryl Ether |
| Sodium Thiophenoxide (NaSPh) | High Temperature, Polar Aprotic Solvent | Aryl Thioether |
| Sodium Amide (NaNH₂) | Liquid Ammonia | Aniline Derivative |
This table outlines potential SNAr reactions, which may require harsh conditions and could have limited yields.
It is important to note that for many of these transformations, palladium-catalyzed coupling reactions often provide a more efficient and milder alternative for the synthesis of the corresponding substituted phenyl tert-butyl carbonates.
Regioselectivity and Mechanistic Aspects in SNAr Processes
Nucleophilic Aromatic Substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the tert-butoxycarbonyloxy group is not a strong electron-withdrawing group; in fact, it can be slightly electron-donating. This characteristic generally makes the aromatic ring less susceptible to nucleophilic attack compared to rings substituted with groups like nitro or cyano. masterorganicchemistry.comlibretexts.org
Consequently, SNAr reactions on this compound are not common and would likely necessitate harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles. chemistrysteps.com If such a reaction were to occur, the substitution would happen at the carbon atom bearing the bromine atom, as bromine is a good leaving group in this context.
The mechanism for such a substitution would follow the general addition-elimination pathway characteristic of SNAr reactions. libretexts.orgyoutube.com This process involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic ring.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion. chemistrysteps.com
An alternative, though less likely, pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism is typically favored with extremely strong bases like sodium amide (NaNH2) and does not strictly require the presence of an electron-withdrawing group. chemistrysteps.commasterorganicchemistry.com
Transformations Involving the tert-Butyl Carbonate Moiety
The tert-butyl carbonate group is a versatile functional group that can undergo several important transformations, primarily serving as a protecting group for the phenolic oxygen.
The tert-butyl carbonate group is known for its lability under both thermal and acidic conditions, which allows for its removal to deprotect the corresponding phenol (B47542).
Acid-Mediated Decarboxylation: This is a common method for the deprotection of the tert-butyl carbonate group. The reaction is typically carried out using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent. The mechanism involves the protonation of the carbonyl oxygen of the carbonate, which weakens the C-O bond. This is followed by the elimination of isobutylene (B52900) and carbon dioxide, resulting in the formation of 4-bromophenol (B116583).
Thermal Decarboxylation: The tert-butyl carbonate group can also be cleaved by heating. This process also leads to the formation of 4-bromophenol, isobutylene, and carbon dioxide. The temperatures required for thermal decarboxylation can vary depending on the specific substrate and reaction conditions.
| Reaction Type | Reagents and Conditions | Product |
| Acid-Mediated Decarboxylation | Trifluoroacetic Acid (TFA), Dichloromethane (B109758) (DCM), Room Temperature | 4-Bromophenol |
| Thermal Decarboxylation | Heat (e.g., 100-150 °C), Inert Atmosphere | 4-Bromophenol |
The tert-butyl carbonate group can be transferred from the 4-bromophenoxy group to other nucleophiles, such as alcohols or amines, in a process known as transcarbonylation. This reaction is typically catalyzed by a base and is driven by the relative nucleophilicity and stability of the reactants and products. This transformation can be useful for the in-situ protection of other functional groups within a molecule. Studies on related systems have shown that such transcarbonylation reactions can sometimes compete with other desired transformations, such as ring-opening polymerizations of cyclic carbonates. nih.govnih.govresearchgate.net
While less common than acid- or heat-induced cleavage, the tert-butyl carbonate group can be removed under radical conditions. Recent research has demonstrated that the tris(4-bromophenyl)amminium radical cation, also known as "magic blue" (MB•+), can catalytically facilitate the deprotection of tert-butyl groups from carbonates, esters, and ethers in the presence of a silane (B1218182) like triethylsilane. acs.org This method offers a mild alternative to traditional deprotection strategies, avoiding the need for high temperatures or strong acids and bases. acs.org The proposed mechanism involves the activation of the Si-H bond by the radical cation, leading to the cleavage of the C-O bond of the tert-butyl group. acs.org
Electrophilic Aromatic Substitution on the Phenyl Ring (if applicable)
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of aromatic compounds. The regiochemical outcome of EAS on this compound is dictated by the directing effects of the two substituents: the bromine atom and the tert-butoxycarbonyloxy group.
Bromine atom: This is a deactivating but ortho-, para-directing group.
tert-Butoxycarbonyloxy group: This group is activating and also ortho-, para-directing due to the lone pairs on the oxygen atom adjacent to the ring, which can be donated to stabilize the arenium ion intermediate.
When both groups are present, the more strongly activating and directing group will control the position of the incoming electrophile. In this case, the tert-butoxycarbonyloxy group is the more powerful activating group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the carbonate group (i.e., at C2 and C6). The bulky tert-butyl group may sterically hinder attack at the ortho positions to some extent, potentially leading to a mixture of ortho and para products relative to the carbonate, but since the para position is already occupied by the bromine atom, substitution will be directed to the ortho positions. msu.edu
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-Bromo-6-nitrophenyl tert-butyl carbonate |
| Halogenation | Br₂/FeBr₃ | 2,4-Dibromophenyl tert-butyl carbonate |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 2-Bromo-6-alkylphenyl tert-butyl carbonate |
Radical Reactions and Single-Electron Transfer Processes with this compound
The carbon-bromine bond in this compound can participate in radical reactions and single-electron transfer (SET) processes. These transformations are particularly important in the context of modern synthetic methodologies, such as cross-coupling reactions.
Aryl bromides are common substrates in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. While often depicted with ionic mechanisms, the initial steps of these catalytic cycles can involve oxidative addition of the aryl bromide to a low-valent metal center, a process that can have radical character or be initiated by single-electron transfer.
Furthermore, the tert-butoxyl radical, which can be generated from other sources, is known to undergo β-scission to produce a methyl radical and acetone. mdpi.com This reactivity highlights the potential for the tert-butyl group itself to be a source of radicals under certain conditions. There is also evidence for direct electron transfer between species like tris(4-bromophenyl)ammoniumyl and anions in solution. rsc.org
Strategic Applications of 4 Bromophenyl Tert Butyl Carbonate in Complex Organic Synthesis
Role as a Versatile Precursor in Multi-Step Synthetic Sequences
The strategic placement of the bromo and protected phenol (B47542) functionalities makes 4-Bromophenyl tert-butyl carbonate an ideal starting point for multi-step syntheses, enabling the construction of complex molecular architectures through sequential and chemoselective transformations.
A primary application of this compound is in the synthesis of substituted phenols and diaryl ethers. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for phenols, prized for its stability under various reaction conditions and its facile removal under acidic or thermolytic conditions. researchgate.netnih.gov The typical synthetic sequence involves two key steps: deprotection to reveal the phenol, followed by etherification.
The deprotection of the carbonate can be achieved cleanly using methods like thermolysis in fluorinated alcohols or treatment with acids such as HCl in dioxane or H₂SO₄. researchgate.netthieme-connect.deresearchgate.net This process efficiently yields 4-bromophenol (B116583). It is crucial to select deprotection conditions that avoid the Friedel-Crafts alkylation of the aromatic ring by the released tert-butyl cation, a known side reaction with some strong acids like TFA. thieme-connect.de
Once 4-bromophenol is generated, it can be converted into a diverse range of aryl ethers. Two powerful, commonly employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig O-arylation.
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org The deprotected 4-bromophenol can be coupled with another aryl halide to form a diaryl ether. While traditional Ullmann reactions often require harsh conditions (high temperatures and polar solvents), modern protocols with specialized ligands have improved the reaction's scope and mildness. wikipedia.orgthermofisher.comresearchgate.net
Buchwald-Hartwig O-Arylation: A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig etherification. This reaction provides a highly efficient and general method for forming C–O bonds and is often preferred due to its milder conditions and broader substrate scope compared to the Ullmann condensation. wikipedia.orgorganic-chemistry.org The reaction couples the 4-bromophenol with various aryl halides or triflates to produce unsymmetrical diaryl ethers.
This two-stage approach, leveraging the stability and reactivity of this compound, is summarized in the following reaction scheme:
| Step | Transformation | Reagents/Conditions | Product Type |
| 1 | Deprotection | e.g., HCl/dioxane, heat | 4-Bromophenol |
| 2a | Ullmann Etherification | Ar-X, Cu catalyst, Base, High Temp. | Substituted Aryl Ether |
| 2b | Buchwald-Hartwig O-Arylation | Ar-X, Pd catalyst, Ligand, Base | Substituted Aryl Ether |
The 4-bromophenyl moiety is a common structural motif in a variety of heterocyclic compounds, many of which possess significant biological activity. This compound serves as an excellent precursor for these systems by enabling the initial construction of a carbon-carbon or carbon-nitrogen bond via its bromo group, followed by a subsequent cyclization step.
A common strategy involves an initial palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, followed by an intramolecular cyclization. For example, a Suzuki coupling can be used to introduce a carbon-based substituent ortho to the carbonate group. After deprotection of the phenol, an intramolecular cyclization (e.g., an intramolecular Williamson ether synthesis or a Pictet-Spengler type reaction) can be triggered to form a new heterocyclic ring, such as a benzofuran (B130515) or a tetrahydroisoquinoline derivative.
Similarly, a Buchwald-Hartwig amination can couple an amine to the 4-position. researchgate.netresearchgate.net If the coupled amine contains an appropriate functional group, subsequent deprotection of the phenol and intramolecular cyclization can lead to the formation of N-containing heterocycles. For instance, coupling with an amino alcohol could pave the way for the synthesis of benzoxazine (B1645224) derivatives. The use of the Boc-protected phenol prevents interference from the acidic proton of an unprotected phenol during the initial C-N or C-C bond-forming step, highlighting the strategic advantage of this building block.
Utilization as a Building Block for Functionalized Aryl Scaffolds
Beyond its role as a simple precursor, this compound is strategically employed as a building block to install a functionalized aryl scaffold, where the reactivity of both the bromine atom and the masked phenol can be precisely controlled and exploited.
The core utility of this compound lies in its ability to act as a stable, masked version of 4-bromophenol. In multi-step synthesis, protecting reactive functional groups is a fundamental strategy to prevent unwanted side reactions and achieve high chemoselectivity. researchgate.net The tert-butyl carbonate group effectively "hides" the nucleophilic and acidic phenolic hydroxyl group, allowing synthetic chemists to perform a wide range of transformations on the C-Br bond.
This is particularly valuable in palladium-catalyzed cross-coupling reactions, which are often sensitive to free hydroxyl groups. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be carried out on the aryl bromide position with high efficiency, without the need to protect the phenol in a separate step. Once the desired molecular complexity has been built around the aryl bromide position, the phenolic group can be easily "unmasked" by simple deprotection, revealing a new site for further functionalization. nih.govthieme-connect.de This strategy streamlines synthetic routes by reducing the total number of protection/deprotection steps.
While the most common fate of the carbonate group is removal via deprotection, more advanced strategies can utilize it as a precursor to other carbonyl-containing functionalities. Although direct, high-yielding conversions of aryl carbonates to other carbonyl compounds are less common than standard ester or amide chemistry, the activation of the C(aryl)-O bond offers intriguing synthetic possibilities.
Recent advances in transition-metal catalysis have demonstrated that C–O bonds in aromatic esters, which are electronically similar to carbonates, can be activated and undergo decarbonylative coupling reactions. acs.org These processes involve the oxidative addition of a metal catalyst into the C(acyl)–O bond, followed by decarbonylation and subsequent coupling. acs.orgnih.gov By analogy, it is conceivable that this compound could undergo similar transition-metal-catalyzed transformations. For instance, a nickel- or palladium-catalyzed reaction could potentially activate the carbonate C-O bond, leading to an intermediate that, instead of simply being protonated (deprotection), could be trapped by nucleophiles to form new esters or amides. nih.govresearchgate.net While specific examples starting from aryl tert-butyl carbonates are not yet widely reported, this remains an area of potential synthetic innovation.
Contributions to Retrosynthetic Strategies for Complex Molecules
Retrosynthetic analysis is a powerful problem-solving technique used to plan the synthesis of complex organic molecules. deanfrancispress.comdeanfrancispress.comscitepress.org The process involves mentally "disconnecting" a target molecule at strategic bonds to break it down into simpler, readily available starting materials. amazonaws.comslideshare.net In this context, this compound is a key reagent, serving as the practical and stable synthetic equivalent, or "reagent," for a 4-bromophenol synthon with a protected hydroxyl group.
Consider the retrosynthesis of a complex natural product containing a substituted biaryl ether linkage, such as those derived from the bromophenols found in marine algae. semanticscholar.orgnih.govresearchgate.net
Retrosynthetic Analysis of a Hypothetical Biaryl Ether
In this hypothetical analysis, the target molecule (I) contains a diaryl ether and a biaryl bond. The first disconnection (C–O bond of the ether) via a retrosynthetic Buchwald-Hartwig or Ullmann reaction leads to two precursors: a functionalized phenol (II) and this compound (III) . The choice of (III) is strategic because the Boc-protected phenol is unreactive under the conditions of the subsequent Suzuki coupling required to form precursor (II) . The second disconnection of the biaryl bond in precursor (II) leads back to simpler starting materials (IV) and (V) .
The Role of this compound in the Synthesis of Advanced Materials Precursors Remains Largely Undocumented in Publicly Available Research
The bromo-functionalized phenyl ring is a common feature in monomers used for cross-coupling reactions, such as the Suzuki or Heck couplings, which are powerful methods for constructing carbon-carbon bonds in the synthesis of conjugated polymers and other advanced materials. The tert-butyl carbonate group serves as a well-established protecting group for phenols. This protecting group can be removed under specific conditions to reveal a hydroxyl group, which can then be used for further functionalization or to impart specific properties, such as solubility or reactivity, to a polymer backbone.
Theoretically, this compound could be envisioned as a monomer in polymerization reactions. For instance, following conversion to a suitable derivative, it could potentially be used in the synthesis of polycarbonates. The resulting polymer would possess pendant bromo groups along its chain. These bromo groups would then be available for post-polymerization modification, allowing for the grafting of various functional moieties to tailor the material's properties for specific applications.
Therefore, while the chemical structure of this compound suggests it could be a valuable building block in materials science, its practical application in the synthesis of advanced materials precursors is not supported by current, publicly accessible scientific research. Further investigation and publication of research in this specific area would be necessary to fully understand its potential and establish its role in the development of new materials.
Computational and Theoretical Investigations of 4 Bromophenyl Tert Butyl Carbonate
Quantum Chemical Calculations of Molecular Structure and Conformation
No specific studies detailing the geometry optimization or the conformational energy landscapes of 4-bromophenyl tert-butyl carbonate were identified. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule and to map the energy changes associated with rotations around its flexible bonds.
Quantitative data from computational analyses on the bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound are not available in the reviewed literature. Experimental data from techniques like X-ray crystallography, which could provide this information, have also not been found for this specific compound.
Electronic Structure Analysis and Reactivity Descriptors
Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap for this compound is not present in the available literature. This type of analysis is crucial for understanding the molecule's kinetic stability and its propensity to participate in chemical reactions.
No studies containing electrostatic potential (ESP) surface maps for this compound were found. An ESP map would illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental to predicting its intermolecular interactions and reactive sites.
Reaction Mechanism Elucidation using Computational Methods
While the compound is used in chemical synthesis, for instance in the preparation of Grignard reagents and in cross-coupling reactions, computational studies that elucidate the step-by-step mechanisms of these reactions involving this compound are not described in the searched scientific reports. Such investigations would provide valuable insights into the transition states and intermediates that govern the transformation of this molecule.
Transition State Characterization for Key Transformations
Key transformations involving this compound, such as its synthesis or thermal decomposition, proceed through high-energy transition states. Characterizing these fleeting structures is crucial for understanding reaction kinetics and mechanisms. Density Functional Theory (DFT) is a widely used computational method for locating and characterizing transition states. rsc.orgresearchgate.net
Theoretical studies on the formation of other carbonates, for example, have successfully used DFT to model the reaction pathways, including the identification of transition state geometries and their associated energies. bath.ac.ukresearchgate.net For the synthesis of this compound, a likely key transformation is the reaction between a 4-bromophenoxide and a tert-butoxycarbonyl source. A computational approach would involve mapping the potential energy surface of this reaction to locate the transition state. This is typically achieved by identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The structure of this transition state would reveal the critical bond-forming and bond-breaking events.
Similarly, the thermal decomposition of tert-butyl carbonate esters has been investigated using ab initio theoretical methods. dntb.gov.uaresearchgate.net These studies show that decomposition can occur via mechanisms involving cyclic transition states. For this compound, a potential decomposition pathway is the elimination of isobutylene (B52900) and carbon dioxide to yield 4-bromophenol (B116583). Computational modeling can characterize the six-membered cyclic transition state involved in this process. The calculated activation energy for this transition state would provide a theoretical estimate of the thermal stability of the parent molecule. stet-review.org
Reaction Coordinate Analysis and Energy Profiles
Furthermore, analyzing the geometry and electronic structure at various points along the reaction coordinate can offer deeper insights. For example, the evolution of bond lengths and charges can be monitored to understand how the electronic density redistributes as the reaction progresses from reactants to products through the transition state. nih.gov
Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV)
First-principles calculations can predict various spectroscopic properties of this compound with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents estimated chemical shifts based on standard functional group values. Actual experimental values may vary.
| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C1 | C-Br | - | ~118-122 |
| C2, C6 | CH adjacent to C-Br | ~7.5-7.7 | ~132-134 |
| C3, C5 | CH adjacent to C-O | ~7.1-7.3 | ~122-124 |
| C4 | C-O (aromatic) | - | ~150-152 |
| C7 | Carbonyl (C=O) | - | ~151-153 |
| C8 | Quaternary C (tert-butyl) | - | ~83-85 |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. DFT calculations are well-suited for this purpose. mdpi.comresearchgate.net The calculated spectrum can be compared with experimental IR spectra to identify characteristic vibrational modes. For this compound, key predicted absorptions would include the C=O stretching of the carbonate group, C-O stretching, aromatic C=C stretching, and vibrations associated with the tert-butyl group. rsc.org
Predicted IR Absorption Frequencies for this compound
This table presents estimated IR absorption frequencies based on characteristic functional group vibrations.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Carbonate | ~1755-1775 |
| C-O Stretch | Carbonate | ~1250-1280 and ~1180-1210 |
| C-H Stretch (Aromatic) | Phenyl | ~3050-3100 |
| C=C Stretch (Aromatic) | Phenyl | ~1470-1500 and ~1580-1600 |
| C-H Bending (tert-butyl) | tert-butyl | ~1370 and ~1395 |
UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is determined by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating these transitions, providing information on absorption wavelengths (λ_max) and oscillator strengths. chemrxiv.orgmdpi.com For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the brominated aromatic ring. The presence of the bromo and carbonate substituents will influence the exact position and intensity of the absorption bands. nih.gov
Predicted UV-Vis Absorption for this compound
This table presents estimated UV-Vis absorption maxima based on the aromatic chromophore.
| Transition Type | Chromophore | Predicted λ_max (nm) |
|---|
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 4-Bromophenyl tert-butyl carbonate. It provides an accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with high confidence. For this compound (C₁₁H₁₄BrNO₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 272.0386 Da.
The fragmentation patterns observed in mass spectrometry offer valuable structural insights. Studies on tert-butoxycarbonyl (t-Boc) protected compounds, including those with a bromophenyl group, reveal characteristic fragmentation pathways under different ionization techniques such as Electron Impact (EI) and Electrospray Ionization Collision-Induced Dissociation (ESI-CID). nih.gov
Under ESI-CID conditions, a primary fragmentation route involves the loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group, followed by the loss of carbon dioxide (CO₂), resulting in a total mass loss of 100 Da. libretexts.org This two-step elimination is a hallmark of t-Boc protected amines in the gas phase. libretexts.org
In EI mode, the fragmentation is often more extensive. Common product ions for t-Boc substituted precursors include the tert-butyl cation (C₄H₉⁺) and fragments resulting from losses of C₄H₈, C₄H₉O•, and C₅H₈O₂. nih.gov The presence of the bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br), which further aids in the identification of the compound and its fragments.
A theoretical study on the protonation and dissociation of t-butylcarbamates indicates that protonation can occur on the carbonyl oxygen or the nitrogen atom, influencing the subsequent fragmentation pathways. libretexts.org The dissociation is a facile process, highlighting the lability of the t-Boc protecting group under acidic conditions, which is a key aspect of its utility in organic synthesis. libretexts.org
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₅BrNO₂⁺ | 272.0386 |
| [M+Na]⁺ | C₁₁H₁₄BrNNaO₂⁺ | 294.0205 |
| [M-C₄H₈+H]⁺ | C₇H₇BrNO₂⁺ | 215.9760 |
| [M-C₅H₈O₂+H]⁺ | C₆H₇BrN⁺ | 171.9811 |
Note: These are theoretical values. Actual observed masses may vary slightly.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of this compound. Standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound typically shows a singlet for the nine equivalent protons of the tert-butyl group around 1.51 ppm. harvard.edu The aromatic protons appear as two sets of doublets in the region of 7.25-7.39 ppm, characteristic of a para-substituted benzene (B151609) ring. harvard.edu A broad singlet for the N-H proton is also observed. harvard.edu
¹³C NMR: The carbon NMR spectrum displays a signal for the quaternary carbon of the tert-butyl group at approximately 80.92 ppm and for the methyl carbons around 28.31 ppm. harvard.edu The carbonyl carbon of the carbamate (B1207046) group appears around 152.50 ppm. harvard.edu The aromatic carbons show distinct signals, with the carbon attached to the bromine atom appearing at a lower field (around 115.43 ppm) compared to the other aromatic carbons. harvard.edu
COSY (Correlation Spectroscopy): Would confirm the coupling between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons (e.g., the aromatic C-H bonds).
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. For instance, it would show correlations from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, and from the aromatic protons to various aromatic carbons, thus confirming the connectivity of the entire molecule.
Solid-State NMR: There is a lack of specific solid-state NMR data for this compound in the literature. However, solid-state NMR is a powerful technique for studying the structure and dynamics of solid materials. rug.nl For this compound, it could provide information on polymorphism, molecular packing in the crystal lattice, and intermolecular interactions.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.51 (s, 9H) | 28.31 |
| C (CH₃)₃ | - | 80.92 |
| C=O | - | 152.50 |
| NH | 6.47 (br s, 1H) | - |
| Ar-H (ortho to NH) | 7.25 (d, J=8 Hz, 2H) | 120.02 |
| Ar-H (ortho to Br) | 7.39 (d, J=8 Hz, 2H) | 131.89 |
| Ar-C (ipso to NH) | - | 137.46 |
| Ar-C (ipso to Br) | - | 115.43 |
Data sourced from a representative synthesis. harvard.edu Chemical shifts can vary slightly depending on the solvent and concentration.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of this compound. chemicalbook.comfishersci.ca Method development typically involves optimizing the stationary phase, mobile phase composition, and detection wavelength.
A common approach for analyzing bromophenolic compounds involves using a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov
Validation of an HPLC method according to ICH guidelines would ensure its selectivity, linearity, precision, and accuracy for the quantification of this compound. nih.gov This is crucial for quality control in both research and industrial settings.
Table 3: Illustrative HPLC Method Parameters for Analysis of Bromophenolic Compounds
| Parameter | Condition |
| Column | C8 or C18, e.g., Phenomenex C8(2) Luna |
| Mobile Phase | Gradient of Water (with 0.05% TFA) and Acetonitrile |
| Flow Rate | Typically 0.25 - 1.0 mL/min |
| Column Temperature | e.g., 30 °C |
| Detection | UV, e.g., 210 nm or 254 nm |
These are representative parameters and would need to be optimized specifically for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile byproducts that may be present in samples of this compound or in the reaction mixtures from its synthesis. The synthesis of this compound starts from 4-bromoaniline, and GC-MS can be used to monitor the progress of the reaction by quantifying the remaining starting material and the formation of the product. researchgate.net
The high separation efficiency of the gas chromatograph combined with the identification capabilities of the mass spectrometer allows for the detection and identification of impurities, even at low levels. For GC-MS analysis, derivatization of the analyte may sometimes be necessary to improve its volatility and thermal stability. However, for a compound like this compound, direct analysis may be feasible. The mass spectrometer provides fragmentation patterns that serve as a fingerprint for the compound and any byproducts.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its functional groups. These include:
N-H stretch: A band around 3300-3400 cm⁻¹.
C-H stretches: Bands for the aromatic and aliphatic C-H bonds in the region of 2850-3100 cm⁻¹.
C=O stretch: A strong absorption for the carbonyl group of the carbamate, typically found around 1700-1730 cm⁻¹.
C-N stretch: A band in the 1200-1350 cm⁻¹ region.
C-O stretch: Bands associated with the carbamate C-O bonds.
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
C-Br stretch: A band in the lower frequency region of the spectrum.
Raman Spectroscopy: While specific Raman spectra for this compound are not widely published, Raman spectroscopy is a complementary technique to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretch would be expected to produce distinct Raman signals. For instance, the symmetric stretching of the C-O bond in carbonates gives a strong Raman band. researchgate.net Raman spectroscopy can also be used for reaction monitoring, as the intensities of the Raman bands are proportional to the concentration of the active species. researchgate.net
Table 4: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3350 |
| C-H Stretch (aliphatic) | ~2980 |
| C=O Stretch (carbamate) | ~1720 |
| Aromatic C=C Stretch | ~1600, ~1500 |
| C-N Stretch | ~1250 |
| C-O Stretch | ~1160 |
| C-Br Stretch | ~600-700 |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). However, crystal structures of related compounds, such as p-bromoaniline and other N-substituted bromoanilines, have been reported. nih.govresearchgate.netnih.gov These structures reveal details about the packing of the molecules in the crystal lattice, often involving hydrogen bonding and π-π stacking interactions. If suitable single crystals of this compound can be grown, X-ray diffraction analysis would provide invaluable data on its solid-state conformation and supramolecular assembly.
Future Directions and Emerging Research Avenues for 4 Bromophenyl Tert Butyl Carbonate
Development of Novel Catalytic Systems for Its Selective Transformations
The transformation of 4-bromophenyl tert-butyl carbonate often relies on transition metal catalysis, particularly palladium-based systems for cross-coupling reactions. rhhz.netrug.nl Future research will likely focus on creating novel catalytic systems with enhanced activity, selectivity, and stability.
One promising direction is the design of more sophisticated ligands for palladium catalysts. While ligands like tris(tert-butyl)phosphine have proven effective, there is always a need for ligands that can promote reactions under milder conditions, with lower catalyst loadings, and with a broader range of substrates. nih.govmit.edu The development of bifunctional ligands, which can participate in the catalytic cycle in more than one way, could also lead to significant improvements in reaction efficiency. For instance, ligands that can act as both a stabilizing agent for the metal center and a proton shuttle could accelerate key steps in the catalytic cycle.
Furthermore, the exploration of catalysts based on more abundant and less expensive metals, such as nickel or copper, is a significant area of interest. rhhz.netacs.org Nickel-catalyzed cross-coupling reactions, for example, have shown promise and could offer a more sustainable alternative to palladium. acs.org The development of robust nickel catalysts that can tolerate the carbonate functional group and achieve high yields in the presence of various functional groups would be a major advancement.
Exploration of Unconventional Reaction Media and Sustainable Processes
In line with the principles of green chemistry, future research will increasingly focus on conducting reactions involving this compound in environmentally benign solvents. sigmaaldrich.com This includes the use of water, biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ionic liquids. sigmaaldrich.commt.com The development of catalytic systems that are highly active and stable in these unconventional media is crucial. For example, water-based Suzuki-Miyaura cross-coupling reactions of aryl halides have been successfully demonstrated and could be further optimized for substrates like this compound. nih.govmit.edu
Solvent-free reaction conditions, such as those achieved through mechanochemistry (e.g., electromagnetic milling), represent another exciting frontier. rsc.org These methods can lead to highly efficient and sustainable syntheses by eliminating the need for solvents altogether, reducing waste and simplifying product purification. rsc.org
The development of processes that utilize renewable feedstocks and energy sources is also a key aspect of sustainable chemistry. mdpi.com For instance, research into the synthesis of carbonate-type structures from carbon dioxide and biomass-derived diols is gaining traction and could eventually provide greener routes to precursors for compounds like this compound. mdpi.comresearchgate.net
Integration into Automated Synthesis Platforms and High-Throughput Screening
The increasing complexity of modern drug discovery and materials science necessitates the rapid synthesis and screening of large libraries of compounds. nih.gov Automated synthesis platforms, which can perform multiple reactions in parallel with high precision and reproducibility, are becoming indispensable tools in this context. nih.gov The integration of reactions involving this compound into these automated systems will enable the rapid generation of diverse molecular libraries for biological screening and materials testing.
High-throughput screening (HTS) techniques are used to quickly assess the biological activity or physical properties of a large number of compounds. nih.gov The amenability of this compound to a variety of coupling reactions makes it an excellent building block for generating compound libraries for HTS campaigns aimed at identifying new drug candidates or materials with desired properties. nih.govnih.gov The development of robust and automated analytical methods, such as coated blade spray-mass spectrometry, will be crucial for the rapid analysis of the products generated in these high-throughput workflows. nih.gov
Potential for Derivatization Towards Highly Functionalized Molecular Scaffolds
The bromine atom and the tert-butoxycarbonyl (Boc) protecting group on this compound provide two orthogonal handles for further functionalization, making it a versatile starting material for the synthesis of complex molecules. wikipedia.org Future research will undoubtedly explore new ways to leverage this dual reactivity to construct highly functionalized molecular scaffolds.
The bromine atom can be readily converted into a variety of other functional groups through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, amino, and alkynyl substituents. chemdad.com The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further modified through acylation, alkylation, or sulfonylation reactions. wikipedia.org
This versatility allows for the systematic exploration of chemical space around the 4-aminophenyl scaffold, which is a common motif in many biologically active compounds. By strategically combining different coupling partners and amine derivatization reagents, a vast array of novel compounds with potentially interesting biological or material properties can be accessed. greyhoundchrom.comchemcoplus.co.jpresearchgate.net
Advancements in Theoretical Modeling for Predictive Reactivity and Selectivity
Computational chemistry and theoretical modeling are becoming increasingly powerful tools for understanding and predicting the outcomes of chemical reactions. In the context of this compound, theoretical modeling can provide valuable insights into its reactivity and the selectivity of its transformations.
Density functional theory (DFT) calculations, for example, can be used to model the transition states of catalytic cycles, helping to elucidate reaction mechanisms and identify the factors that control reactivity and selectivity. acs.org This understanding can then be used to design more efficient catalysts and optimize reaction conditions.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or physical properties of derivatives of this compound based on their molecular structure. These predictive models can help to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process. As computational methods become more accurate and efficient, their role in guiding the design and synthesis of new molecules derived from this compound will continue to grow.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Range |
|---|---|---|---|
| Temperature | 80°C | 110°C | 80–90°C |
| Reaction Time | 18 hours | 12 hours | 12–18 hours |
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |
| Solvent | ACN | DMF | ACN |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
